1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone is a pyrrolidine-based compound featuring a hydroxyethylamino-methyl substituent on the pyrrolidine ring and an acetyl group. The hydroxyethyl group likely enhances hydrophilicity compared to alkyl-substituted derivatives, influencing solubility and pharmacokinetics .
Properties
IUPAC Name |
1-[2-[(2-hydroxyethylamino)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(11)7-10-4-6-12/h9-10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAGAZSJHMUJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves the reaction of pyrrolidine with 2-chloro-N-(2-hydroxyethyl)acetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability and specificity . Pathways involved in its action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
*Assumed formula based on substituents; †Calculated value.
Key Observations:
Biological Activity
1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1353969-67-1, is a compound with potential biological activity due to its unique structural characteristics. This compound features a pyrrolidine ring and an ethanone moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O2 |
| CAS Number | 1353969-67-1 |
| Boiling Point | Data not available |
| Melting Point | Data not available |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may interact with various cellular receptors and enzymes, potentially influencing signaling pathways related to cell proliferation and survival.
- Induction of Apoptosis : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress within cells.
In Vitro Studies
Recent studies have focused on the cytotoxic effects of compounds structurally related to this compound. A notable study evaluated the cytotoxicity in HepG2 cancer cell lines:
- Cytotoxicity Assay : The MTT assay was employed to determine the IC50 values, which reflect the concentration required to inhibit cell growth by 50%. The results indicated varying levels of cytotoxicity among similar compounds, suggesting that structural modifications significantly affect biological activity.
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 9 | 3.10 | Induces apoptosis and ROS production |
| Compound 11 | 4.79 | Moderate cytotoxicity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of related compounds:
- Anticancer Activity : Research has shown that derivatives similar to this compound exhibit significant anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that compounds with a similar pyrrolidine structure may provide neuroprotective benefits by reducing neuroinflammation and oxidative stress, making them candidates for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
